Technical Guide: 1-Bromo-3,5-difluorobenzene-d3 (CAS No. 1219798-73-8)
Technical Guide: 1-Bromo-3,5-difluorobenzene-d3 (CAS No. 1219798-73-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-Bromo-3,5-difluorobenzene-d3, a deuterated internal standard crucial for enhancing accuracy and precision in quantitative analytical studies. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its application in Gas Chromatography-Mass Spectrometry (GC-MS), and outlines a potential synthetic pathway.
Core Compound Information
1-Bromo-3,5-difluorobenzene-d3 is the deuterated analog of 1-Bromo-3,5-difluorobenzene. The incorporation of three deuterium (B1214612) atoms provides a distinct mass difference, making it an ideal internal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1] Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the reliability of analytical data.
Chemical and Physical Data
The following tables summarize the key quantitative data for 1-Bromo-3,5-difluorobenzene-d3 and its non-deuterated analog.
Table 1: Properties of 1-Bromo-3,5-difluorobenzene-d3
| Property | Value |
| CAS Number | 1219798-73-8 |
| Molecular Formula | C₆D₃BrF₂ |
| Molecular Weight | 196.01 g/mol |
| Isotopic Purity | Typically ≥98 atom % D |
| Chemical Purity | Typically ≥98% (by GC) |
Table 2: Properties of 1-Bromo-3,5-difluorobenzene (Non-Deuterated)
| Property | Value |
| CAS Number | 461-96-1 |
| Molecular Formula | C₆H₃BrF₂ |
| Molecular Weight | 192.99 g/mol |
| Appearance | Clear, colorless to pale yellow liquid[2][3] |
| Boiling Point | 140 °C (lit.) |
| Density | 1.676 g/mL at 25 °C (lit.) |
| Refractive Index | n20/D 1.499 (lit.) |
Experimental Protocols
The primary application of 1-Bromo-3,5-difluorobenzene-d3 is as an internal standard in quantitative mass spectrometry. Below is a detailed protocol for its use in a typical GC-MS workflow for the quantification of a hypothetical non-deuterated analyte, "Analyte X."
Protocol: Quantitative Analysis of "Analyte X" using GC-MS with 1-Bromo-3,5-difluorobenzene-d3 as an Internal Standard
Objective: To accurately quantify the concentration of "Analyte X" in a sample matrix by correcting for analytical variability using 1-Bromo-3,5-difluorobenzene-d3.
Materials:
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Analyte X: Pure standard
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Internal Standard (IS): 1-Bromo-3,5-difluorobenzene-d3
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Solvent: High-purity, GC-MS grade (e.g., Dichloromethane, Hexane)
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Volumetric flasks, pipettes, and autosampler vials
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Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Procedure:
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Preparation of Stock Solutions:
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Prepare a stock solution of Analyte X at a concentration of 1 mg/mL in the chosen solvent.
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Prepare a stock solution of the internal standard, 1-Bromo-3,5-difluorobenzene-d3, at a concentration of 1 mg/mL in the same solvent.
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Preparation of Calibration Standards:
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Create a series of calibration standards by making serial dilutions of the Analyte X stock solution. The concentration range should bracket the expected concentration of the analyte in the unknown samples.
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To each calibration standard, add a constant, known amount of the 1-Bromo-3,5-difluorobenzene-d3 internal standard solution. A typical final concentration for the internal standard is in the mid-range of the calibration curve.
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Sample Preparation:
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Accurately weigh or measure the unknown sample.
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Extract Analyte X from the sample matrix using an appropriate extraction technique (e.g., liquid-liquid extraction, solid-phase extraction).
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To the final extract, add the same constant, known amount of the 1-Bromo-3,5-difluorobenzene-d3 internal standard as was added to the calibration standards.
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GC-MS Analysis:
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Inject the prepared calibration standards and samples into the GC-MS system.
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Gas Chromatography Conditions (Typical):
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Column: HP-5MS (or equivalent)
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Injection Mode: Splitless
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Injector Temperature: 250 °C
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Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
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Carrier Gas: Helium
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Mass Spectrometry Conditions (Typical):
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Ionization Mode: Electron Ionization (EI) at 70 eV
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Monitor Ions: Select characteristic, abundant, and interference-free ions for both Analyte X and 1-Bromo-3,5-difluorobenzene-d3. For the internal standard, monitor its molecular ion peak.
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Data Analysis:
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Integrate the peak areas of the selected ions for both Analyte X and the internal standard in each chromatogram.
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Calculate the Response Ratio for each calibration standard:
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Response Ratio = (Peak Area of Analyte X) / (Peak Area of Internal Standard)
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Generate a calibration curve by plotting the Response Ratio against the concentration of Analyte X for the calibration standards.
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Determine the Response Ratio for the unknown samples.
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Calculate the concentration of Analyte X in the unknown samples using the equation of the line from the calibration curve.
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Visualizations
Workflow for Quantitative Analysis
The following diagram illustrates the logical workflow for using an internal standard in a quantitative analytical experiment.
Caption: Workflow for quantitative analysis using an internal standard.
Potential Synthetic Pathway
While specific synthesis routes for 1-Bromo-3,5-difluorobenzene-d3 are proprietary, a plausible pathway involves the deuteration of a suitable precursor followed by a Sandmeyer reaction. This is based on known methods for synthesizing deuterated aromatic compounds and the non-deuterated analog.
Caption: A potential synthetic pathway for 1-Bromo-3,5-difluorobenzene-d3.
